molecular formula C6H6F2N2 B599231 4-(Difluoromethyl)pyridin-2-amine CAS No. 1346536-47-7

4-(Difluoromethyl)pyridin-2-amine

Número de catálogo: B599231
Número CAS: 1346536-47-7
Peso molecular: 144.125
Clave InChI: CXNARPJWYBRIKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Difluoromethyl)pyridin-2-amine (CAS: 1346536-47-7) is a pyridine derivative with a difluoromethyl group at the 4-position and an amine group at the 2-position. It serves as a critical intermediate in synthesizing kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), with applications in oncology and neurological disorders . Its scalable synthesis involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding sealed-vessel amination .

Notable derivatives include clinical candidates like PQR530 and PQR626, which exhibit dual inhibition of PI3K/mTOR, oral bioavailability, and brain penetrance .

Métodos De Preparación

Traditional Synthetic Approaches

Radical Bromination and Fluorination Pathway

Early routes relied on 4-methylpyridin-2-amine (2 ) as the starting material. The amino group was protected via bis-Boc protection to form 3 , followed by radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) to yield gem-dibromomethyl-pyridine (4 ) . However, this step suffered from a low 10% yield due to competing side reactions. Subsequent oxidation with silver nitrate and dimethyl sulfoxide produced aldehyde 5 (69% yield), which underwent fluorination with (diethylamino)sulfur trifluoride (DAST) and deprotection to yield the target compound .

Key Limitations :

  • Hazardous reagents (DAST, radical initiators).

  • Low bromination efficiency.

  • Multi-step isolation increasing production time .

Optimized Five-Step Two-Pot Synthesis

Starting Material: 2,2-Difluoroacetic Anhydride

The modern strategy begins with 2,2-difluoroacetic anhydride (14 ), a commercially available and cost-effective reagent. This route avoids fluorinating agents and sealed vessels, enhancing safety and scalability .

Synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one (16)

Ethyl vinyl ether (15 ) reacts with 14 in dichloromethane at −10°C to form 16 in 78% yield. This α,β-unsaturated ketone serves as a key electrophile for subsequent cyclization .

Reaction Conditions :

  • Temperature: −10°C to 0°C.

  • Solvent: Dichloromethane.

  • Workup: Aqueous NaHCO₃ wash, drying over Na₂SO₄ .

Formation of Nitrile Intermediate (18)

A tandem Mukaiyama-Michael addition and cyanide trapping converts 16 to (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) in 85% yield. Trimethylsilyl cyanide (TMSCN) and boron trifluoride diethyl etherate (BF₃·OEt₂) facilitate this step .

Critical Parameters :

  • Stoichiometry: 1.2 equiv TMSCN, 0.1 equiv BF₃·OEt₂.

  • Temperature: 0°C to room temperature .

Cyclization to Pyridine Core

Nitrile 18 undergoes cyclization with methoxylamine hydrochloride in acetic acid at 50°C for 7 hours, forming a pyridine intermediate. Subsequent treatment with hydrobromic acid (33% in acetic acid) at 90°C for 12 hours eliminates ethoxy and hydroxyl groups, yielding a brominated pyridine .

Mechanistic Insight :

  • Methoxylamine facilitates nitrile activation.

  • HBr mediates deprotection and aromatization .

Zinc-Mediated Reduction

Zinc powder reduces the brominated intermediate at 25–30°C, followed by basification with ammonium hydroxide to precipitate 4-(difluoromethyl)pyridin-2-amine (1 ). The final product is isolated via dichloromethane extraction and solvent switching to heptane, achieving 72% yield on 50 g scale .

Large-Scale Adaptation :

  • Starting material: 3.0 kg 18 .

  • Yield: 60% (1.36 kg).

  • Purity: >98% by HPLC .

Comparative Analysis of Synthetic Routes

Parameter Traditional Route Optimized Route
Starting Material4-Methylpyridin-2-amine2,2-Difluoroacetic anhydride
Hazardous ReagentsDAST, AIBNNone
Total Steps55 (2 pots)
Bromination Yield10%Not applicable
Overall Yield<30%60–72%
Scalability<5 g>3 kg

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, NH₂), 6.58 (d, J = 5.2 Hz, 1H, H-5), 7.32 (d, J = 5.2 Hz, 1H, H-6), 4.92 (t, J = 56.0 Hz, 2H, CF₂H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.1 (C-2), 149.3 (C-4), 122.1 (C-5), 114.8 (t, J = 238 Hz, CF₂H), 109.3 (C-6) .

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • LC-MS : [M+H]⁺ m/z 145.05719 (calc. 145.0572) .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, depending on the nucleophile introduced .

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)pyridin-2-amine involves its role as an intermediate in the synthesis of inhibitors targeting the PI3K/mTOR pathway. This pathway is crucial for regulating cell growth, metabolism, and survival. By inhibiting key enzymes in this pathway, the compound can help control abnormal cell proliferation and survival, which is particularly relevant in cancer treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Difluoromethylpyridin-2-amine

Compound Position of Difluoromethyl Molecular Weight Key Applications Selectivity/Potency
4-(Difluoromethyl)pyridin-2-amine 4-position 145.12 PI3K/mTOR inhibitors (e.g., PQR530) High potency (IC₅₀ < 10 nM for PI3Kα)
5-(Difluoromethyl)pyridin-2-amine 5-position 145.12 Under investigation Lower kinase selectivity
6-(Difluoromethyl)pyridin-3-amine 6-position 145.12 Preclinical studies Unreported

Key Insight : The 4-position substitution optimizes steric and electronic interactions with kinase ATP-binding pockets, enhancing target affinity .

Triazine-Containing Analogues

Compound Core Structure Molecular Weight Key Targets Bioactivity
PQR530 Pyridine-triazine 407.42 PI3Kα, mTOR Dual inhibitor (IC₅₀: 2 nM PI3Kα, 7 nM mTOR)
PQR620 Pyridine-triazine 473.42 mTORC1/2 Selective mTOR inhibitor (IC₅₀: 0.3 nM)

Key Insight : The triazine ring introduces additional hydrogen-bonding interactions, improving selectivity for mTOR over PI3K in PQR620 .

Pyridine Derivatives with Alternative Substituents

Compound Substituent Molecular Weight Key Applications Bioactivity
4-(Difluoromethoxy)pyridin-2-amine Difluoromethoxy 160.12 Preclinical kinase inhibitors Moderate PI3K inhibition (IC₅₀: ~50 nM)
4-Trifluoromethylpyridin-2-amine Trifluoromethyl 162.11 Antimicrobial agents Inhibits S. aureus (MIC: 25 µg/mL)
4-Biphenyl-thiazolyl-pyridin-2-amine Biphenyl-thiazole ~350 Antiproliferative agents IC₅₀: 12 µM (MDA-MB-231 cells)

Key Insight : The difluoromethyl group balances lipophilicity and metabolic stability better than bulkier substituents (e.g., biphenyl), enhancing CNS penetration in kinase inhibitors .

Pyrimidine and Schiff Base Analogues

Compound Core Structure Molecular Weight Key Applications Bioactivity
4-Methyl-6-phenylpyrimidin-2-amine Pyrimidine 211.25 Pesticide intermediate No kinase activity
N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine Schiff base 257.23 Antimicrobial Inhibits E. coli (MIC: 50 µg/mL)

Key Insight : Pyrimidines and Schiff bases lack the planar pyridine-triazine scaffold required for kinase inhibition, limiting their utility in oncology .

Structural and Pharmacokinetic Considerations

  • Stereochemistry : The (S)-configuration in PQR530 enhances binding to PI3Kα’s hydrophobic cleft, improving potency 10-fold over the (R)-isomer .
  • Morpholino Substituents: In PQR626, morpholino groups increase solubility and blood-brain barrier penetration, critical for treating neurological disorders .
  • Metabolic Stability : Difluoromethyl derivatives exhibit longer half-lives (t₁/₂ > 6 hours) compared to trifluoromethyl analogues (t₁/₂ ~2 hours) due to reduced CYP450 metabolism .

Actividad Biológica

4-(Difluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly as a key intermediate in the development of various kinase inhibitors. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

This compound can be synthesized through a practical five-step process involving commercially available 2,2-difluoroacetic anhydride. This method has been optimized to yield the compound efficiently, avoiding harsh conditions and hazardous reagents, making it suitable for large-scale production .

1. Kinase Inhibition

The compound has shown promising activity as an inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer biology. For instance, PQR620, a derivative of this compound, demonstrated potent inhibition of mTORC1/2 with a selectivity ratio favoring mTOR over PI3K .

Table 1: Inhibition Potency of this compound Derivatives

CompoundTargetKiK_i (nM)Selectivity
PQR620mTOR<35High
PQR514PI3K<4.5Moderate
PQR309PI3K17Low

This data indicates that modifications to the pyridin-2-amine structure can significantly enhance its inhibitory properties against specific kinases.

2. Antichlamydial Activity

Research has indicated that derivatives of this compound exhibit selective activity against Chlamydia species. In vitro studies demonstrated that these compounds could reduce chlamydial inclusion numbers and alter their morphology in infected cells, suggesting potential as therapeutic agents against chlamydial infections .

3. Toxicity and Selectivity

A study evaluating the toxicity of various compounds derived from this compound found that they exhibited low toxicity towards human cells while maintaining antimicrobial activity against both Gram-positive and Gram-negative bacteria . This selectivity is crucial for developing drugs with minimal side effects.

Case Study 1: PQR620

PQR620 was identified as a highly potent and selective mTOR inhibitor with excellent brain penetration capabilities. Its efficacy was confirmed through cellular assays where it inhibited phosphorylated Akt and S6 at low concentrations (IC50 = 17 nM for phosphorylated PKB/Akt) .

Case Study 2: Antichlamydial Screening

In a screening for antichlamydial activity, several derivatives were tested against Chlamydia trachomatis. Compounds lacking electron-withdrawing groups showed no activity, highlighting the importance of such groups in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(difluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized for high purity?

Methodological Answer:

  • Nucleophilic Substitution : Adapt protocols from analogous fluoropyridine syntheses. For example, pentafluoropyridine derivatives can undergo selective substitution with ammonia or methylamine under controlled conditions (e.g., reflux in THF with NaH as a base) .
  • Fluorination Strategies : Use difluoromethylation reagents like ClCF2_2H or BrCF2_2H in the presence of transition metal catalysts (e.g., CuI) to introduce the difluoromethyl group .
  • Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation :
    • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns and fluorine integration .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Purity Assessment :
    • Reverse-phase HPLC with UV detection (λ = 254 nm).
    • Melting point determination (expected range: 120–125°C for crystalline derivatives) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, as demonstrated for related Schiff base pyridine derivatives .

Q. How does the difluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Withdrawing Effects : The difluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., coupling with triazine rings in mTOR inhibitors) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles. Compare half-life (t1/2_{1/2}) in liver microsome assays between fluorinated and non-fluorinated analogs .
  • Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to assess interactions with mTOR kinase’s hydrophobic pocket. The difluoromethyl group contributes to van der Waals interactions with residues like Val2180 and Ile2163 .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the blood-brain barrier (BBB) permeability of this compound derivatives in neurological studies?

Methodological Answer:

  • In Silico Screening : Apply BBB prediction tools (e.g., SwissADME) to logP and polar surface area (PSA) values. Derivatives with PSA < 90 Å2^2 and logP 2–5 are prioritized .
  • In Vivo Validation : Conduct pharmacokinetic studies in murine models. Measure brain-to-plasma ratio (Kp,brain_{p,brain}) via LC-MS/MS. For example, PQR530 achieves Kp,brain_{p,brain} = 0.8, indicating moderate BBB penetration .
  • Structural Modifications : Introduce hydrogen bond donors (e.g., morpholine substituents) to enhance passive diffusion. Compare with analogs lacking these groups .

Propiedades

IUPAC Name

4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNARPJWYBRIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346536-47-7
Record name 4-(difluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask containing N-tert-butyl-4-(difluoromethyl)pyridin-2-amine (4.43 g, 22.1 mmol), triethylsilane (7.28 mL, 44.2 mmol) and trifluoroacetic acid (22.1 mL, 1 M) was fitted with a reflux condenser. The reaction mixture was stirred at 90° C. for 21 hr and then, after cooling to rt, concentrated to dryness and partitioned between CH2Cl2 and sat. aq. NaHCO3. After separation of the phases, the aqueous layer was re-extracted with CH2Cl2 and the combined organics were dried over MgSO4. Concentration afforded 4-(difluoromethyl)pyridin-2-amine as a light brown solid (3.16 g, >99%); 1H NMR (400 MHz, CDCl3) δ 8.16 (d, J=5.3 Hz, 1H), 6.74 (d, J=5.3 Hz, 1H), 6.66-6.33 (m, 2H), 4.62 (br s, 2H).
Name
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.